Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a piperidine and morpholine moiety. The structural complexity of this compound suggests its potential utility in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting with a suitable dicarboxylic acid, the pyrrolidine ring can be formed through cyclization reactions.
Substitution with Piperidine and Morpholine: The pyrrolidine intermediate can be further reacted with piperidine and morpholine derivatives under controlled conditions to introduce the respective substituents.
Esterification: The final step involves esterification with butyl alcohol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for studies in pharmacodynamics and pharmacokinetics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine and morpholine moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(4-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate: A structural isomer with similar properties.
Ethyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate: An ethyl ester analogue.
Methyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate: A methyl ester analogue.
Uniqueness
Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific ester group and the combination of piperidine and morpholine substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogues.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H37N3O5 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
butyl 4-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H37N3O5/c1-2-3-16-34-26(32)21-4-6-22(7-5-21)29-24(30)19-23(25(29)31)28-12-9-20(10-13-28)8-11-27-14-17-33-18-15-27/h4-7,20,23H,2-3,8-19H2,1H3 |
InChI Key |
PPLCSHHYLQHTJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCOCC4 |
Origin of Product |
United States |
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